Chromate

Description

Properties

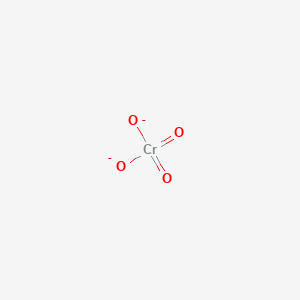

IUPAC Name |

dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O/q;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065675 | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13907-45-4, 11104-59-9 | |

| Record name | Chromate (CrO42-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate (CrO42-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Chemistry of Hexavalent Chromium in Aqueous Systems

An In-Depth Technical Guide to the Fundamental Chemical Properties of Chromate Ions

The this compound ion, CrO₄²⁻, is a divalent inorganic anion and a primary water-soluble form of hexavalent chromium (Cr(VI)).[1][2][3] As an oxoanion derived from chromic acid, it is characterized by a central chromium atom in its highest and most stable oxidation state, +6.[4][5] This high oxidation state is the root of many of the ion's defining chemical characteristics, most notably its potent oxidizing capabilities and its significant environmental and toxicological impact.[6][7][8][9] This guide provides a detailed exploration of the core chemical properties of the this compound ion, including its structure, bonding, complex acid-base equilibria, redox behavior, solubility, and coordination chemistry, offering insights critical for researchers in chemistry, environmental science, and drug development.

Molecular Structure and Bonding

The this compound ion possesses a distinct and highly symmetric molecular geometry. Understanding this structure is fundamental to comprehending its reactivity.

1.1. Tetrahedral Geometry The CrO₄²⁻ ion exhibits a tetrahedral structure, with the chromium atom at the center and four oxygen atoms at the vertices.[4][10][11] This arrangement results from sp³ hybridization of the central chromium atom to form four sigma bonds with the oxygen atoms.[10] The O-Cr-O bond angles are approximately the ideal tetrahedral angle of 109.5°.[10]

1.2. Covalent Bonding and Resonance The bonding within the this compound ion consists of covalent bonds between chromium and oxygen.[4] The Lewis structure is best represented as a resonance hybrid, with two Cr=O double bonds and two Cr-O single bonds, where the negative charges reside on the singly bonded oxygen atoms.[1][11] Resonance distributes the negative charge and partial double-bond character evenly across all four Cr-O bonds, resulting in four equivalent bonds of approximately 1.62 Å in length.[10]

Caption: Resonance delocalization in the tetrahedral this compound ion.

pH-Dependent Acid-Base Equilibria

One of the most defining characteristics of this compound chemistry is its pH-dependent equilibrium with the dithis compound ion (Cr₂O₇²⁻). This interconversion is visually striking, as it involves a distinct color change, and is governed by Le Chatelier's principle.[12]

In aqueous solutions, this compound and dithis compound anions exist in a dynamic equilibrium:[6]

2 CrO₄²⁻ (aq, yellow) + 2 H⁺ (aq) ⇌ Cr₂O₇²⁻ (aq, orange) + H₂O (l)

-

Alkaline or Neutral Conditions (High pH): In solutions with low H⁺ concentration (high pH), the equilibrium shifts to the left, favoring the formation of the bright yellow this compound ion (CrO₄²⁻).[1][4][13] this compound is the predominant species in alkaline environments.[6][14]

-

Acidic Conditions (Low pH): The addition of acid increases the H⁺ concentration, shifting the equilibrium to the right. This results in the condensation of two this compound ions to form the orange-colored dithis compound ion (Cr₂O₇²⁻).[1][4][15]

This equilibrium is not only pH-dependent but also influenced by temperature, with higher temperatures favoring the dithis compound form.[15] In strongly acidic solutions, further condensation can occur to form polychromates like trichromates (Cr₃O₁₀²⁻) and tetrachromates (Cr₄O₁₃²⁻).[6]

Caption: The pH-dependent equilibrium between this compound and dithis compound ions.

Redox Chemistry: A Potent Oxidizing Agent

The +6 oxidation state of chromium in the this compound ion makes it a strong oxidizing agent.[3][6][7] In redox reactions, the chromium atom is typically reduced by gaining three electrons to form the more stable +3 oxidation state (Cr(III)).[6] The oxidizing strength of the Cr(VI) species is highly dependent on the pH of the solution.

-

In Acidic Solution: The dithis compound ion is a powerful oxidizing agent, readily reduced to the green or blue-green aquated Cr³⁺ ion.[6] Cr₂O₇²⁻(aq) + 14 H⁺(aq) + 6 e⁻ → 2 Cr³⁺(aq) + 7 H₂O(l)

-

In Alkaline Solution: The this compound ion is a weaker oxidizing agent compared to dithis compound.[2][6] Its reduction yields insoluble chromium(III) hydroxide.[2][3][6] CrO₄²⁻(aq) + 4 H₂O(l) + 3 e⁻ → Cr(OH)₃(s) + 5 OH⁻(aq)

This pH dependence is quantitatively reflected in their standard electrode potentials.

Table 1: Standard Reduction Potentials of Hexavalent Chromium Species

| Half-Reaction | Standard Potential (E°) | pH Condition | Reference |

|---|---|---|---|

| Cr₂O₇²⁻ + 14 H⁺ + 6 e⁻ → 2 Cr³⁺ + 7 H₂O | +1.33 V | Acidic | [6][16] |

| CrO₄²⁻ + 4 H₂O + 3 e⁻ → Cr(OH)₃ + 5 OH⁻ | -0.13 V | Alkaline |[6][16] |

The significantly more positive potential in acidic solution confirms that dithis compound is a much stronger oxidizing agent than this compound. This property is exploited in various applications, including organic synthesis for the oxidation of alcohols and in redox titrations.[13][17][18]

Caption: Redox transformation of chromium from the +6 to the +3 oxidation state.

Solubility and Precipitation Reactions

The solubility of this compound salts follows predictable patterns, which are crucial for analytical chemistry and industrial applications like pigment production.[6][7]

General Solubility Rules for Chromates:

-

Soluble: this compound salts of Group 1 elements (e.g., Na₂CrO₄, K₂CrO₄) and ammonium (NH₄)₂CrO₄ are soluble in water.[19][20][21] Magnesium this compound (MgCrO₄) is also soluble.[20][21]

-

Insoluble: Most other this compound salts are insoluble or only slightly soluble in water.[19][21][22] This includes salts of heavy metals and alkaline earth metals.[6]

Table 2: Solubility of Common this compound Salts

| Compound | Formula | Solubility in Water | Appearance |

|---|---|---|---|

| Sodium this compound | Na₂CrO₄ | Soluble | Yellow solid |

| Potassium this compound | K₂CrO₄ | Soluble | Yellow solid |

| Lead(II) this compound | PbCrO₄ | Insoluble | Yellow pigment |

| Barium this compound | BaCrO₄ | Insoluble | Yellow solid |

| Silver this compound | Ag₂CrO₄ | Slightly Insoluble | Red-brown solid |

The formation of brightly colored precipitates, such as the yellow lead(II) this compound (PbCrO₄) and barium this compound (BaCrO₄), serves as a classical qualitative test for the presence of the this compound ion in a solution.[13][23]

Coordination Chemistry and Other Reactions

While best known for its role in redox and acid-base chemistry, the this compound ion also participates in other important reactions.

-

Ligand Behavior: Although not as common as Cr(III) in forming stable coordination complexes, the Cr(VI) center can coordinate with certain ligands.[24][25]

-

Reaction with Hydrogen Peroxide: In an acidic solution, this compound reacts with hydrogen peroxide to form an unstable but intensely blue peroxo complex, chromium(VI) oxide peroxide, CrO(O₂)₂.[6][7][26] This covalent molecule is extractable into ether, and its formation is a highly sensitive qualitative test for chromium. The complex can be stabilized by the addition of pyridine.[6][7][26]

Analytical Methodologies: Spectrophotometric Determination

The intense color of this compound and its derivatives allows for sensitive and accurate quantification using UV-Visible spectrophotometry. The diphenylcarbazide method is a standard and highly specific protocol for determining Cr(VI) concentrations.

Experimental Protocol: Determination of Cr(VI) using the Diphenylcarbazide Method

This protocol describes the steps to quantify hexavalent chromium, which exists as this compound ions in neutral or alkaline solutions. The method relies on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic medium to produce a highly colored magenta complex.[27]

1. Principle: Hexavalent chromium, in the form of this compound or dithis compound, oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, while Cr(VI) is reduced to Cr(III). The Cr(III) then forms a stable, intensely colored magenta coordination complex with the diphenylcarbazone. The absorbance of this complex is measured at a wavelength maximum (λ_max) of approximately 540 nm.[27]

2. Reagents and Materials:

-

Stock this compound Solution (1000 mg/L Cr(VI)): Dissolve a precise mass of potassium this compound (K₂CrO₄) or potassium dithis compound (K₂Cr₂O₇) in deionized water.

-

Working Standard Solutions: Prepare a series of dilutions (e.g., 0.1, 0.2, 0.5, 1.0 mg/L) from the stock solution.

-

1,5-Diphenylcarbazide (DPC) Reagent: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle. This solution is stable for several days when refrigerated.

-

Sulfuric Acid (H₂SO₄) Solution (e.g., 6N): For acidifying the samples. Phosphoric acid can also be used.[27]

-

Spectrophotometer with cuvettes.

-

Volumetric flasks and pipettes.

3. Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the sample containing an unknown concentration of this compound into a 100 mL volumetric flask. If the sample is alkaline, adjust the pH to be near neutral before proceeding.

-

Standard Preparation: Pipette the same volume of each working standard solution and a deionized water blank into separate 100 mL volumetric flasks.

-

Acidification: To each flask (sample, standards, and blank), add a sufficient volume of sulfuric acid solution to adjust the pH to approximately 1.0.[27] Mix gently.

-

Color Development: Add 2.0 mL of the DPC reagent to each flask. Mix thoroughly and allow the color to develop for a minimum of 5-10 minutes but not more than 20 minutes, as the complex can fade over time.[27]

-

Measurement: Dilute each solution to the 100 mL mark with deionized water and mix well. Measure the absorbance of each standard and the sample against the reagent blank at 540 nm.[27]

-

Calibration and Calculation: Plot a calibration curve of absorbance versus the concentration of the Cr(VI) standards. Determine the concentration of Cr(VI) in the sample by interpolating its absorbance on the calibration curve.

Caption: Workflow for the spectrophotometric determination of Cr(VI).

Conclusion

The this compound ion exhibits a rich and complex chemistry dominated by the high oxidation state of its central chromium atom. Its tetrahedral structure, pH-dependent equilibrium with dithis compound, potent oxidizing capabilities, and characteristic precipitation reactions are fundamental properties that dictate its behavior and utility. A thorough understanding of these principles is essential for professionals in chemical research, environmental remediation, and materials science, enabling the safe handling, accurate analysis, and innovative application of this important yet hazardous chemical species.

References

- Wikipedia.

- Vedantu. This compound: Structure, Properties, Uses & Examples Explained.

- Turito. This compound (CrO4) – Structure, Properties, Molecular Mass & Uses.

- John Straub's lecture notes. Solubility rules.

- Science made alive: Chemistry/Experiments.

- Grokipedia.

- Orchids The International School.

- Chemical Education Xchange.

- GeeksforGeeks. This compound Formula - Structure, Properties, Uses, Sample Questions.

- BYJU'S.

- Chemistry LibreTexts. Solubility Rules.

- YouTube.

- The Solubility Rules.

- UW-Madison Demonstration Lab.

- xaktly.com. Solubility Rules.

- Collegedunia.

- Brainly.in.

- Quora.

- Extramarks. This compound Formula: Properties, Chemical Structure and Uses.

- Benchchem.

- IOP Conference Series: Materials Science and Engineering. METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE.

- Environmental Science & Technology.

- Chemguide. Chemistry of Chromium.

- ResearchGate. CHROMIUM IMPACT ON MARINE ECOSYSTEM.

- Chemical Analysis.

- ResearchGate.

- NDSU. Chromium Analysis: Spectrophotometric Method.

- Chemguide. chromium.

- Alfa Chemistry.

- YouTube. Redox of Chromium in RamZland! #STEM #Redox #RamZland #Chemistry.

- Benjamin-Mills. Standard electrode potentials.

- AMERICAN ELEMENTS®.

- PMC. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction.

- Save My Exams. Chromium Chemistry (Edexcel International A Level (IAL) Chemistry): Revision Note.

- Thermo Fisher Scientific.

- Dichrom

- Journal of the American Chemical Society. Redox Potentials of Chromium(V)/(IV), -(V)/(III), and -(IV)/(III)

- Vedantu.

- PubMed Central. A Systematic Review on Contamination of Marine Species by Chromium and Zinc: Effects on Animal Health and Risk to Consumer Health.

- PubMed. The toxicity of HCrO4- and CrO42- to barley root elongation in solution culture: pH effect and modelling.

- Wikipedia. Chromium compounds.

- SpringerLink. A comprehensive review on human health effects of chromium: insights on induced toxicity.

Sources

- 1. This compound (CrO4)- Structure, Properties, & Uses | Turito [turito.com]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. This compound: Structure, Properties, Uses & Examples Explained [vedantu.com]

- 5. collegedunia.com [collegedunia.com]

- 6. This compound and dithis compound - Wikipedia [en.wikipedia.org]

- 7. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 9. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. brainly.in [brainly.in]

- 12. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 13. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 14. quora.com [quora.com]

- 15. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 16. savemyexams.com [savemyexams.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. John Straub's lecture notes [people.bu.edu]

- 20. chem.tamu.edu [chem.tamu.edu]

- 21. xaktly.com [xaktly.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 26. This compound Formula - Structure, Properties, Applications and FAQs [vedantu.com]

- 27. jeest.ub.ac.id [jeest.ub.ac.id]

Chromate solution stability and speciation in aqueous solutions

An In-depth Technical Guide to the Stability and Speciation of Chromate Solutions

Introduction

Chromium(VI) oxyanions, primarily this compound (CrO₄²⁻) and dithis compound (Cr₂O₇²⁻), are utilized in a variety of industrial and laboratory settings, from their role as powerful oxidizing agents in synthesis and cleaning to their use as corrosion inhibitors and in analytical reagents. For researchers, scientists, and drug development professionals, a nuanced understanding of the behavior of these species in aqueous solutions is not merely academic; it is critical for ensuring experimental reproducibility, validating analytical results, and maintaining laboratory safety. The stability and speciation of this compound solutions are governed by a delicate, dynamic equilibrium that is highly sensitive to environmental conditions.

This technical guide provides a comprehensive exploration of the core principles governing this compound solution chemistry. It moves beyond simple definitions to explain the causality behind the observed phenomena and furnishes field-proven protocols for the preparation, analysis, and safe handling of these solutions. The aim is to equip the scientific professional with the authoritative knowledge required to work with chromium(VI) solutions confidently and accurately.

Part 1: The Fundamental Aqueous Chemistry of Chromium(VI)

The cornerstone of chromium(VI) aqueous chemistry is the reversible equilibrium between the yellow this compound ion (CrO₄²⁻) and the orange dithis compound ion (Cr₂O₇²⁻).[1][2][3] This interconversion is not a simple isomerization but a condensation reaction that is fundamentally dependent on the hydrogen ion concentration (pH).

The governing equilibrium is expressed as:

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

In this dynamic system, two tetrahedral this compound ions dimerize in the presence of acid to form a single dithis compound ion, which consists of two corner-sharing CrO₄ tetrahedra.[1][4] Conversely, in an alkaline environment, the dithis compound ion is hydrolyzed back into this compound ions.[5][6] This pH-dependent equilibrium provides a convenient and immediate visual indicator of the predominant species in solution.[1][2]

Caption: The pH-dependent equilibrium between this compound and dithis compound ions.

Part 2: Critical Factors Influencing Speciation and Stability

The precise composition of a chromium(VI) solution is a function of several interconnected variables. Understanding these factors is essential for controlling the solution's properties and ensuring its suitability for a given application.

The Dominant Influence of pH

As dictated by Le Chatelier's principle, pH is the most significant factor controlling the equilibrium.[7][8]

-

Acidic Conditions (Low pH): An increase in the concentration of H⁺ ions shifts the equilibrium to the right, favoring the formation of the orange dithis compound ion (Cr₂O₇²⁻).[2][6] In strongly acidic solutions, further condensation can occur to form species like trichromates (Cr₃O₁₀²⁻).[4]

-

Alkaline Conditions (High pH): The addition of a base neutralizes H⁺ ions, decreasing their concentration and shifting the equilibrium to the left. This results in the predominance of the yellow this compound ion (CrO₄²⁻).[2][9][10]

In the intermediate pH range of approximately 2 to 6, a third species, the hydrogen this compound (or bithis compound) ion (HCrO₄⁻), becomes significant.[4][11] It exists in equilibrium with both this compound and dithis compound:

-

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ (pKa ≈ 5.9)[4]

-

2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O

Therefore, a complete speciation diagram reveals that HCrO₄⁻ is the dominant species in weakly acidic conditions, particularly at low total chromium concentrations.[11][12][13]

Effect of Concentration

The position of the equilibrium is also dependent on the total analytical concentration of chromium.[4] At very low concentrations, even in moderately acidic solutions, the monomeric HCrO₄⁻ ion is favored over the dimeric Cr₂O₇²⁻ ion.[11][14] This is a direct consequence of the stoichiometry of the dimerization reaction (2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O); dilution shifts the equilibrium to the side with more particles, favoring the reactant.

Effect of Temperature

The this compound-dithis compound equilibrium is temperature-dependent. Heating a buffered solution containing a mixture of the ions will cause a shift towards the formation of the orange dithis compound ion.[9] This indicates that the forward reaction (dimerization) is an endothermic process. This phenomenon can be leveraged to manipulate the equilibrium but also means that temperature control is crucial for maintaining stable speciation during experiments.

Long-Term Solution Stability

In the absence of contaminants, chromium(VI) solutions can be quite stable. Alkaline solutions of potassium this compound, stored in glass, have shown minimal change in spectral transmittance over periods as long as six years.[15] However, the primary degradation pathway for chromic acid and its salts is the reduction of hexavalent chromium (Cr(VI)) to the more thermodynamically stable trivalent state (Cr(III)).[16] This reduction can be initiated by:

-

Presence of Reducing Agents: Organic materials, dust, and other reducing agents will react with and reduce Cr(VI).

-

Photodegradation: Exposure to light, particularly UV light, can accelerate the reduction process.

-

Thermal Decomposition: While anhydrous chromium trioxide decomposes at ~250 °C, decomposition in aqueous solutions can occur at lower temperatures.[16]

Part 3: Practical Preparation and Handling of this compound Solutions

The high toxicity of chromium(VI) compounds necessitates meticulous care in their preparation and handling.[17]

Protocol: Preparation of 1.0 M Potassium this compound (K₂CrO₄) Stock Solution

This protocol describes the preparation of a standard solution suitable for general laboratory use.

Materials:

-

Potassium this compound (K₂CrO₄), analytical reagent grade (Formula Weight: 194.19 g/mol )

-

Deionized or distilled water

-

100 mL volumetric flask, Class A

-

Weighing boat

-

Spatula

-

Funnel

-

Beaker

Methodology:

-

Causality (Purity): To ensure accuracy, it is advisable to dry the potassium this compound powder in an oven at 110-120 °C for 2-4 hours and cool it in a desiccator before weighing. This removes any adsorbed moisture that would lead to an underestimation of the true mass.

-

Calculation: Calculate the mass of K₂CrO₄ required. For 100 mL (0.1 L) of a 1.0 M solution: Mass = 1.0 mol/L × 0.1 L × 194.19 g/mol = 19.419 g

-

Weighing: Accurately weigh out approximately 19.42 g of the dried K₂CrO₄ into a clean weighing boat.

-

Dissolution: Add approximately 70 mL of deionized water to a beaker. Carefully transfer the weighed solid into the beaker. Use a small amount of deionized water to rinse any remaining powder from the weighing boat into the beaker to ensure a quantitative transfer.

-

Causality (Solubility): Stir the solution gently with a glass rod until all the solid has completely dissolved. Potassium this compound is readily soluble in water.

-

Transfer: Using a funnel, carefully transfer the dissolved solution into the 100 mL volumetric flask. Rinse the beaker and funnel several times with small volumes of deionized water, adding the rinsings to the flask to ensure all the solute is transferred.

-

Dilution to Volume: Carefully add deionized water to the flask until the bottom of the meniscus is precisely on the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

-

Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed glass bottle for storage.

Safe Handling and Storage

-

Engineering Controls: All work with solid chromates or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[17]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, ANSI-compliant safety goggles, and nitrile gloves.[17] Latex gloves are not recommended.[17] For handling large quantities, a face shield and chemical-resistant apron are advised.[18][19]

-

Storage: Store this compound solutions in tightly closed, properly labeled containers below eye level.[17][20] They must be stored in a designated, well-ventilated area, separated from incompatible materials such as acids, organic chemicals, and powdered metals.[17] Use secondary containment to prevent spills.[17][18]

Part 4: Analytical Methodologies for Speciation Analysis

Quantifying the individual concentrations of this compound and dithis compound is often necessary to understand reaction kinetics or solution properties.

UV-Visible Spectrophotometry

This is the most common and accessible method for analyzing the this compound-dithis compound system. It relies on the Beer-Lambert law and the distinct absorption spectra of the two ions.[1] The this compound ion (yellow) absorbs strongly in the violet region, while the dithis compound ion (orange) has characteristic absorption bands in both the UV and visible regions.[3][21]

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Color |

| This compound (CrO₄²⁻) | ~372-373 nm | ~4815-4884 L mol⁻¹ cm⁻¹ | Yellow |

| Dithis compound (Cr₂O₇²⁻) | ~350 nm & ~450 nm | Varies with conditions | Orange-Red |

| Table 1: Spectroscopic properties of aqueous Chromium(VI) ions. Data sourced from multiple references, values can vary slightly with pH and ionic strength.[3][22][23] |

Protocol: Spectrophotometric Determination of Species in a Mixture

This protocol provides a self-validating system for determining the concentration of both this compound and dithis compound in an unknown mixture. The causality lies in selecting two wavelengths where the molar absorptivities of the two species are significantly different, allowing for the reliable solving of simultaneous equations.

Caption: Workflow for quantitative analysis via dual-wavelength spectrophotometry.

Methodology:

-

Wavelength Selection: Choose two wavelengths. A common choice is λ₁ = 373 nm (near CrO₄²⁻ max) and λ₂ = 450 nm (where Cr₂O₇²⁻ absorbs significantly).[24]

-

Determine Molar Absorptivities (ε):

-

Prepare a pure, known concentration solution of K₂CrO₄ in an alkaline buffer (e.g., pH 9) to ensure >99% is CrO₄²⁻. Measure its absorbance at λ₁ and λ₂. Calculate ε for this compound at both wavelengths using the Beer-Lambert Law (A = εcl).

-

Prepare a pure, known concentration solution of K₂Cr₂O₇ in an acidic buffer (e.g., pH 3) to ensure >99% is Cr₂O₇²⁻. Measure its absorbance at λ₁ and λ₂ and calculate ε for dithis compound at both wavelengths.

-

-

Measure Unknown Sample: Take the mixture solution and measure its total absorbance at λ₁ (A₁) and λ₂ (A₂).

-

Calculate Concentrations: The total absorbance at each wavelength is the sum of the absorbances of the individual components.[1] Assuming a 1 cm path length (l):

-

A₁ = (ε_CrO4,λ₁ * [CrO₄²⁻]) + (ε_Cr2O7,λ₂ * [Cr₂O₇²⁻])

-

A₂ = (ε_CrO4,λ₂ * [CrO₄²⁻]) + (ε_Cr2O7,λ₂ * [Cr₂O₇²⁻])

-

-

Solve the System: With the empirically determined ε values and the measured total absorbances (A₁ and A₂), this system of two linear equations can be solved for the two unknown concentrations, [CrO₄²⁻] and [Cr₂O₇²⁻].

Other Advanced Techniques

-

Raman Spectroscopy: This technique provides molecular-specific information and can be used to study the speciation of dilute this compound solutions, identifying characteristic vibrational modes for CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻.[11][14][25] It is particularly useful for in-situ measurements.

-

Ion Chromatography (IC): Coupled with a detector like Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), IC is a powerful and highly sensitive method for separating and quantifying different chromium species, including distinguishing between Cr(VI) and Cr(III).[26][27]

-

Diphenylcarbazide Method: For trace-level quantification of Cr(VI), the standard colorimetric method involving reaction with 1,5-diphenylcarbazide in acid to form a highly colored magenta complex is extremely sensitive and widely used.[28][29]

Part 5: Safety and Waste Management

The environmental toxicity and health hazards associated with chromium(VI) mandate strict protocols for waste disposal.

Health Hazards

Chromium(VI) compounds are classified as toxic, corrosive, carcinogenic, and mutagenic.[17] They are fatal if ingested and can cause severe damage to skin, eyes, and mucous membranes upon contact.[17] All exposure routes (inhalation, ingestion, skin contact) must be avoided. In case of exposure, immediate medical attention is required.[17][30]

Waste Disposal Protocol

This compound waste is considered hazardous and must never be disposed of down the sanitary sewer.[31] The standard and most effective method for treatment involves a two-stage process to convert the soluble, toxic Cr(VI) into a stable, non-toxic solid.[32]

-

Stage 1: Reduction (Acidic Conditions):

-

The this compound waste solution is acidified (typically to a pH of 2-3).[32]

-

A reducing agent, such as sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), or sodium thiosulfate (Na₂S₂O₃), is added.[31][32]

-

This reduces the hexavalent chromium (Cr(VI)) to the much less toxic trivalent state (Cr(III)). The orange/yellow color of the solution will typically change to the green characteristic of aquated Cr(III) ions.

-

-

Stage 2: Precipitation (Alkaline Conditions):

-

The pH of the solution containing Cr(III) is then raised by adding a base, such as sodium hydroxide or sodium carbonate.

-

This causes the precipitation of chromium(III) hydroxide (Cr(OH)₃), a harmless, insoluble solid.[32]

-

-

Final Disposal:

Conclusion

The aqueous chemistry of this compound is a classic yet crucial example of a dynamic equilibrium that has significant practical implications for scientific research. The interconversion between the yellow this compound and orange dithis compound ions is exquisitely sensitive to pH, concentration, and temperature. A thorough understanding of these controlling factors is paramount for any professional who prepares, uses, or analyzes these solutions. By employing the robust analytical protocols, safe handling practices, and proper waste disposal methods detailed in this guide, researchers can ensure the integrity of their experimental work, the accuracy of their data, and the safety of themselves and their environment.

References

- An In-depth Technical Guide to the this compound-Dithis compound Equilibrium for Researchers, Scientists, and Drug Development Professiona. (n.d.). Benchchem.

- Temperature-dependence of this compound/dithis compound equilibrium. (n.d.). Science made alive: Chemistry/Experiments.

- Effect of ph on this compound and dithis compound ion. (2025). Filo.

- Discuss the effect of pH on CrO_(4)^(2-) ?. (n.d.). Allen.

- This compound and dithis compound. (n.d.). Wikipedia.

- A this compound–dithis compound equilibrium | Class experiment. (n.d.). RSC Education.

- Equilibrium Lab ANSWERS: this compound/Dithis compound. (2020). YouTube.

- Good Practice Sheet for Uses of Chromates. (n.d.). Jones Day Reach.

- Raman spectroscopic analysis of the speciation of dilute this compound solutions. (n.d.). Chemistry.

- Aqueous speciation diagrams of 0.5 mM Cr(VI)O 4 2− over pH 3–12 using... (n.d.). ResearchGate.

- Chem Expt 8 : Dithis compound-Chromate Equilibrium (pH dependent). (2017). YouTube.

- A Spectroscopic Showdown: Unraveling the this compound-Dithis compound Equilibrium. (n.d.). Benchchem.

- Potassium this compound Solution, 1 M - Safety Data Sheet. (n.d.).

- Speciation diagram for aqueous chromium. (n.d.). ResearchGate.

- Analytical methodologies for chromium speciation in solid matrices: A survey of literature. (2025).

- safety data sheet potassium this compound solution. (2018). Di-Corp.

- Sodium this compound Solution - Safety Data Sheet. (2015).

- Chromium speciation by IC-ICP-MS. (n.d.). Metrohm.

- Chromic Acid and Dithis compound Salts SOP. (n.d.).

- Le Chatelier's Principle - this compound-Dithis compound - C12!4!07. (n.d.). PDF.

- Raman spectroscopic analysis of the speciation of dilute this compound solutions. (2025). ResearchGate.

- METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE. (n.d.).

- What is the effect of increasing pH on a solution of potassium dithis compound?. (2018). Quora.

- An Alkaline Solution of Potassium this compound as a Transmittancy Standard in the Ultraviolet*. (n.d.).

- CHROME WASTE WASTEREATMENT. (n.d.). Sensorex.

- Speciation diagram of Cr(VI) in an aqueous media. (n.d.). ResearchGate.

- Laboratory Solution Preparation. (n.d.). Flinn Scientific.

- Speciation diagram for a 0.001M Chromium (VI) solution. (n.d.). ResearchGate.

- 5 uv and visible absorption spectra of chromium complex ions. (n.d.). Doc Brown's Chemistry.

- Chromic Acid Waste Reduction Memo. (n.d.). Newcomer Supply.

- Disposal of Chromium Laboratory Wastes. (n.d.). P2 InfoHouse.

- Speciation Analysis of Cr(VI) and Cr(III) in Water with Surface-Enhanced Raman Spectroscopy | ACS Omega. (2021). ACS Publications.

- Separation of Chromium (III) and Chromium (VI) by Ion Chromatography. (n.d.). Thermo Fisher Scientific.

- SAFETY DATA SHEET this compound CONVERSION COATING. (2020). SIFCO ASC.

- This compound Conversion Coating and Alternatives as Corrosion-Resistant Treatments for Metal Parts. (2020). Semantic Scholar.

- Spectrophotometry of this compound-dithis compound equilibrium. (2016). Physics Forums.

- Stability and Degradation Pathways of Chromic Acid: An In-depth Technical Guide. (n.d.). Benchchem.

- Thermal Stability and Aging Characteristics of this compound Conversion Coatings on Aluminum Alloy 2024-T3. (n.d.). SciSpace.

- Speciation Analysis of Cr(VI) and Cr(III) in Water with Surface-Enhanced Raman Spectroscopy. (2021). PMC - PubMed Central.

- Storage and Release of Soluble Hexavalent Chromium from this compound Conversion Coatings Equilibrium Aspects of CrVI Concentration. (2025). ResearchGate.

- What is the preparation for a chromium solution lab report?. (2025). Quora.

- Quantitative analysis of this compound (CrVI) by normal Raman spectroscopy and surface-enhanced Raman spectroscopy using poly(diallyldimethylammonium) chloride-capped gold nanoparticles. (2025). ResearchGate.

- Direct analysis of hexavalent chromium in water samples by UV-Vis spectrophotometry: Effects of pH and the presence of. (2024).

- Acidic Potassium Dithis compound Solutions as Ultraviolet Absorbance Standards. (n.d.). PMC - NIH.

- This compound conversion coating. (n.d.). Wikipedia.

- Making Chromates the EASY Way (And Experiments And Making Catalyst). (2020). YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discuss the effect of pH on `CrO_(4)^(2-)` ? [allen.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound and dithis compound - Wikipedia [en.wikipedia.org]

- 5. Effect of ph on this compound and dithis compound ion | Filo [askfilo.com]

- 6. A this compound–dithis compound equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.ualberta.ca [chem.ualberta.ca]

- 15. An Alkaline Solution of Potassium this compound as a Transmittancy Standard in the Ultraviolet* [opg.optica.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. twu.edu [twu.edu]

- 18. jonesdayreach.com [jonesdayreach.com]

- 19. di-corp.com [di-corp.com]

- 20. scienceinteractive.com [scienceinteractive.com]

- 21. uv visible absorption spectra of chromium compounds complex ions spectra of this compound(VI) dithis compound(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 22. researchgate.net [researchgate.net]

- 23. Acidic Potassium Dithis compound Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 24. physicsforums.com [physicsforums.com]

- 25. Speciation Analysis of Cr(VI) and Cr(III) in Water with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. jeest.ub.ac.id [jeest.ub.ac.id]

- 29. pubs.acs.org [pubs.acs.org]

- 30. senturyreagents.com [senturyreagents.com]

- 31. newcomersupply.com [newcomersupply.com]

- 32. sensorex.com [sensorex.com]

- 33. p2infohouse.org [p2infohouse.org]

The Age of Chromium: A Technical Guide to the Historical Applications of Chromate in Chemical Synthesis

A Whitepaper for the Modern Synthetic Chemist

Foreword: A Legacy Cast in Chrome

For a significant period in the history of organic chemistry, chromium(VI) reagents were the undisputed workhorses of oxidation. From the undergraduate teaching laboratory to the frontiers of complex natural product synthesis, the vibrant orange and red hues of chromate solutions were synonymous with the transformation of alcohols to carbonyl compounds. This guide serves as a detailed technical exploration of these historically significant reagents, not as an endorsement for their contemporary use, but as a crucial educational tool for researchers, scientists, and drug development professionals. Understanding the chemistry of these powerful oxidants provides valuable context for the development of modern, milder, and more sustainable synthetic methods. It is a journey back in time, offering insights into the experimental choices and challenges of a bygone era, and in doing so, enriching our appreciation for the sophisticated tools at our disposal today.

The Rise of Chromium(VI) in Synthesis: A Tale of Oxidative Power

The utility of chromium(VI) lies in its potent oxidizing nature, capable of converting primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[1][2][3] The versatility of chromium-based oxidants stemmed from the ability to modulate their reactivity and selectivity through the choice of ligands and reaction conditions. This led to the development of a family of named reagents, each with its own distinct advantages and applications.

The general mechanism for the oxidation of alcohols by this compound reagents proceeds through the formation of a this compound ester intermediate.[4][5] This is followed by the rate-determining step, which involves the abstraction of a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl compound and a reduced chromium species.[4]

The Titans of Oxidation: A Deep Dive into Key this compound Reagents

Jones Oxidation: The Archetypal Strong Oxidant

Developed by Sir Ewart Jones, the Jones oxidation was one of the earliest and most widely used methods for the oxidation of alcohols.[2][6] The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful and non-selective oxidant.[2][6][7]

Mechanism of Action:

The active oxidizing species is chromic acid (H₂CrO₄), which forms a this compound ester with the alcohol. In the aqueous acidic conditions of the Jones oxidation, primary alcohols are typically oxidized all the way to carboxylic acids, as the initially formed aldehyde is hydrated to a gem-diol, which is then further oxidized.[8][9] Secondary alcohols are efficiently converted to ketones.[8]

Historical Experimental Protocol: Oxidation of Cyclooctanol to Cyclooctanone [10]

-

Reagent Preparation: A chromic acid solution is prepared by dissolving 67 g of chromium trioxide in 125 mL of water, followed by the careful addition of 58 mL of concentrated sulfuric acid.

-

Reaction Setup: A solution of 64 g (0.5 mole) of cyclooctanol in 1.25 L of acetone is placed in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to approximately 20°C.

-

Oxidation: The prepared chromic acid solution is added dropwise to the vigorously stirred alcohol solution, maintaining the temperature below 35°C. The addition is continued until the orange color of the reagent persists.

-

Work-up: The excess oxidant is quenched by the dropwise addition of isopropyl alcohol. The mixture is then neutralized with sodium bicarbonate, and the green chromium salts are filtered off.

-

Isolation: The acetone is removed by distillation, and the product, cyclooctanone, is isolated by extraction and subsequent distillation.

| Substrate | Product | Yield (%) | Reference |

| Primary Alcohols | Carboxylic Acids | Generally high | [2][7] |

| Secondary Alcohols | Ketones | High | [2][7] |

| Aldehydes | Carboxylic Acids | High | [11] |

The Sarett and Collins Reagents: Taming the Beast with Pyridine

The harsh, acidic conditions of the Jones oxidation limited its application with sensitive substrates. This led to the development of milder reagents. In 1953, Lewis H. Sarett reported the use of a complex of chromium trioxide and pyridine for the oxidation of alcohols.[12][13] This reagent, known as the Sarett reagent , allowed for oxidations under non-aqueous and basic conditions.[12]

A significant improvement came in 1968 when J.C. Collins introduced a solution of the chromium trioxide-pyridine complex in dichloromethane, which became known as the Collins reagent .[14][15] This modification offered better solubility and handling properties.[14]

Key Advantages:

-

Mild Conditions: The absence of strong acid makes these reagents suitable for substrates with acid-sensitive functional groups.[12][14]

-

Selectivity for Aldehydes: Under anhydrous conditions, the oxidation of primary alcohols stops at the aldehyde stage, as there is no water to form the hydrate intermediate.[12]

Historical Experimental Protocol: Collins Oxidation of 1-Decanol to 1-Decanal [15]

-

Reagent Preparation (in situ): To a stirred solution of 94.9 g (1.20 moles) of anhydrous pyridine in 1.5 L of dichloromethane at 5°C, 60.0 g (0.600 mole) of chromium trioxide is added in one portion. The mixture is stirred and allowed to warm to 20°C.

-

Oxidation: A solution of 15.8 g (0.100 mole) of 1-decanol in 100 mL of dichloromethane is added rapidly to the reagent solution. A tarry black deposit forms immediately.

-

Work-up: After stirring for 15 minutes, the solution is decanted from the residue. The organic solution is washed successively with dilute aqueous sodium hydroxide, hydrochloric acid, and sodium bicarbonate solutions.

-

Isolation: The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated. The resulting liquid is distilled to yield 1-decanal (63-66% yield).[15]

| Reagent | Primary Alcohol Product | Secondary Alcohol Product | Key Feature |

| Sarett Reagent | Aldehyde | Ketone | Non-aqueous, basic conditions |

| Collins Reagent | Aldehyde | Ketone | Dichloromethane as solvent, improved handling |

Pyridinium Chlorothis compound (PCC) and Pyridinium Dithis compound (PDC): The Rise of User-Friendly Oxidants

In the 1970s, E.J. Corey and J. William Suggs introduced Pyridinium Chlorothis compound (PCC) , a stable, yellow-orange solid that is easily prepared and handled.[16][17] PCC quickly became one of the most popular reagents for the selective oxidation of primary alcohols to aldehydes.[17][18] It is milder and less acidic than the Jones reagent.[19]

Pyridinium Dithis compound (PDC) , another development from Corey's lab, is even less acidic than PCC and is particularly useful for oxidizing acid-sensitive substrates.[20][21] The outcome of PDC oxidations can be solvent-dependent; in dichloromethane, primary alcohols are oxidized to aldehydes, while in dimethylformamide (DMF), they can be further oxidized to carboxylic acids.[20]

Mechanism of PCC Oxidation:

The mechanism of PCC oxidation is believed to involve the formation of a this compound ester, followed by an intramolecular E2-like elimination.

Historical Experimental Protocol: PCC Oxidation of an Alcohol to an Aldehyde [1]

-

Reaction Setup: To a solution of the alcohol (1 equivalent) in dichloromethane (5 volumes), Pyridinium chlorothis compound (1.2 equivalents) and Celite are added at 0°C.

-

Oxidation: The mixture is stirred at room temperature for 2 to 4 hours, during which a brown, tar-like precipitate forms. The reaction progress is monitored by TLC.

-

Work-up: The reaction mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane.

-

Isolation: The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde.

| Reagent | Primary Alcohol Product | Secondary Alcohol Product | Key Features |

| PCC | Aldehyde | Ketone | Mild, selective, stable solid |

| PDC | Aldehyde (in CH₂Cl₂) or Carboxylic Acid (in DMF) | Ketone | Less acidic than PCC, solvent-dependent selectivity |

The Inevitable Decline: The Toxicity of Chromium(VI)

Despite their synthetic utility, the use of chromium(VI)-based reagents has dramatically declined in recent decades. The primary reason for this is their high toxicity and environmental impact. Hexavalent chromium compounds are known carcinogens and are highly toxic to aquatic life. The disposal of chromium waste also presents significant challenges. This has driven the development of a vast array of alternative, greener oxidation methods, such as those based on DMSO (Swern, Moffatt), hypervalent iodine (Dess-Martin periodinane), and catalytic systems employing molecular oxygen or hydrogen peroxide.

Conclusion: Lessons from a Bygone Era

The story of this compound reagents in chemical synthesis is a powerful illustration of the evolution of the field. These powerful oxidants were instrumental in the construction of countless complex molecules and played a pivotal role in advancing the art of organic synthesis. While their use is now largely relegated to historical accounts and specialized applications where no suitable alternatives exist, the principles learned from their study remain highly relevant. The quest for selectivity, the importance of reaction conditions, and the drive towards milder and more environmentally benign methodologies are all enduring themes that were shaped by the era of chromium. By understanding this history, we, as modern chemists, are better equipped to innovate and develop the next generation of synthetic tools.

References

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorothis compound). Available at: [Link].

-

Truman ChemLab. Oxidation of Alcohols by Chromium(VI). Available at: [Link].

-

OrgoSolver. Alcohol Oxidation with Chromic Acid Reagents. Available at: [Link].

-

NPTEL Archive. 1.3.3 Pyridinium Chlorothis compound (PCC) Oxidation. Available at: [Link].

-

Wikipedia. Jones oxidation. Available at: [Link].

-

Chemistry Steps. Jones Oxidation. Available at: [Link].

-

Organic Syntheses. Aldehydes from primary alcohols by oxidation with chromium trioxide: 1-Heptanal. Available at: [Link].

-

Master Organic Chemistry. Reagent Friday: Chromic Acid, H2CrO4. Available at: [Link].

-

Lee, D. G. Mechanism of the Chromic Acid Oxidation of Alcohols. University of British Columbia, 1961. Available at: [Link].

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorothis compound. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Available at: [Link].

-

Organic Chemistry Portal. Pyridinium Chlorothis compound (PCC) Corey-Suggs Reagent. Available at: [Link].

-

Organic Chemistry Tutor. Jones Oxidation. Available at: [Link].

-

Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Available at: [Link].

-

Wikipedia. Sarett oxidation. Available at: [Link].

-

Reaction Repo. Jones Oxidation. Available at: [Link].

-

Organic Syntheses. Cyclooctanone. Available at: [Link].

-

ResearchGate. Recent Advances in Application of Pyridinium Chlorothis compound (PCC) in Organic Synthesis. Available at: [Link].

-

Grokipedia. Collins oxidation. Available at: [Link].

-

Organic Syntheses. Oxidation with the chromium trioxide-pyridine complex prepared in situ: 1-decanal. Available at: [Link].

-

ResearchGate. Chromium Catalyzed Oxidation of (Homo-)Allylic and (Homo-)Propargylic Alcohols with Sodium Periodate to Ketones or Carboxylic Acids. Available at: [Link].

-

Bentham Science. Recent Advances in Application of Pyridinium Chlorothis compound (PCC) in Organic Synthesis. Available at: [Link].

-

Knox College. Comparisons of Methods of Oxidation and Alkene Condensation In Advanced Synthesis Lab. Available at: [Link].

-

Chemistry Steps. PCC vs Jones Oxidation. Available at: [Link].

-

Transformation Tutoring. Jones reagent versus PCC. Available at: [Link].

-

Ingenta Connect. Recent Advances in Application of Pyridinium Chlorothis compound (PCC) in Organic Synthesis. Available at: [Link].

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dithis compound). Available at: [Link].

-

Common Organic Chemistry. Chromium Trioxide. Available at: [Link].

-

Journal of Chemical Education. A Facile Oxidation of Alcohols Using Pyridinium Chlorothis compound/Silica Gel. Available at: [Link].

-

Organic Syntheses. Nortricyclanone. Available at: [Link].

-

Sciencemadness Wiki. Chromium trioxide. Available at: [Link].

-

Scribd. Alcohol Oxidation Techniques. Available at: [Link].

-

YouTube. Jones reagent | collins reagent || oxidation of alcohols. Available at: [Link].

-

Ingenta Connect. Recent Advances in Application of Pyridinium Chlorothis compound (PCC) in Organic Synthesis. Available at: [Link].

-

Sarett Oxidation. Available at: [Link].

-

SlideShare. PCC OXIDATION.pptx. Available at: [Link].

-

AdiChemistry. PYRIDINIUM DIthis compound | PDC | COREY SCHMIDT REAGENT. Available at: [Link].

-

ResearchGate. PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. Available at: [Link].

-

YouTube. Collins reagent [CrO3(Py)2]: Selective oxidation of Alcohol to Carbonyl by Dr. Tanmoy Biswas. Available at: [Link].

-

Organic Chemistry Portal. Pyridinium Dithis compound (PDC). Available at: [Link].

-

NPTEL Archive. 1.3.6 Pyridinium Dithis compound (PDC) Oxidation. Available at: [Link].

-

SynArchive. Sarett Oxidation. Available at: [Link].

-

Organic Chemistry Portal. Collins Reagent. Available at: [Link].

-

Chemguide. oxidation of alcohols. Available at: [Link].

-

Hindawi. Oxidation of Cholesterol by a Biomimetic Oxidant, Cetyltrimethylammonium Dithis compound. Available at: [Link].

-

Indian Academy of Sciences. kinetics of oxidation of alcohols by chromic acid~the mechanism of the reaction. Available at: [Link].

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

- 5. Chromium trioxide - Sciencemadness Wiki [sciencemadness.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 12. Sarett oxidation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. adichemistry.com [adichemistry.com]

- 21. Pyridinium Dithis compound (PDC) [organic-chemistry.org]

An In-depth Technical Guide to Chromate Mineralogy and its Natural Occurrence for Geological Studies

Abstract

Chromate minerals, though relatively rare, offer profound insights into specific geological environments, particularly the oxidized zones of ore deposits. Their vibrant colors and distinct crystal habits have made them prized by collectors, but their true scientific value lies in the geochemical information they encode. This guide provides a comprehensive overview of this compound mineralogy, their natural occurrences, and the analytical methodologies employed in their study. We will delve into the crystallographic and chemical diversity of this mineral group, explore the geological and geochemical conditions that govern their formation, and present detailed protocols for their identification and characterization. This document is intended for researchers, geologists, and materials scientists seeking a deeper understanding of these fascinating and informative minerals.

Introduction to this compound Minerals

This compound minerals are a class of minerals characterized by the presence of the this compound (CrO₄²⁻) anion as a fundamental component of their crystal structure. The basic structural unit is a tetrahedron with a central chromium atom bonded to four oxygen atoms. This group is notable for its brightly colored members, a direct result of the electronic transitions within the this compound anion.

The formation of this compound minerals is intrinsically linked to the presence of both a source of chromium and oxidizing conditions. Consequently, they are typically found in the supergene zones of ore deposits where primary chromium-bearing minerals, often chromite, are weathered and the chromium is oxidized to its hexavalent state (Cr⁶⁺). The presence of other elements, most notably lead, gives rise to the most well-known this compound minerals.

This guide will focus on the key aspects of this compound mineralogy relevant to geological studies, including their classification, crystal chemistry, and the geological environments in which they are found.

Classification and Crystal Chemistry of Common this compound Minerals

This compound minerals are classified based on their chemical composition and crystal structure. While a large number of this compound minerals are known, this guide will focus on some of the most significant and well-studied examples.

Crocoite Group

-

Crocoite (PbCrO₄): The most famous of the this compound minerals, crocoite is known for its brilliant red-orange, prismatic crystals. It crystallizes in the monoclinic system and is a key indicator of the oxidation of lead- and chromium-bearing ore bodies.

Phoenicochroite and Related Minerals

-

Phoenicochroite (Pb₂(CrO₄)O): This mineral is distinguished by its deep red to orange-red tabular crystals and is often found in association with crocoite. It also crystallizes in the monoclinic system.

Complex Chromates

-

Vauquelinite (Pb₂Cu(CrO₄)(PO₄)(OH)): A complex this compound-phosphate of lead and copper, vauquelinite typically forms green to brownish-black monoclinic crystals. Its formation requires the presence of phosphate in the oxidizing environment.

-

Fornacite (Pb₂Cu(CrO₄)(AsO₄)(OH)): The arsenate analogue of vauquelinite, fornacite is a rare mineral with a similar appearance and occurrence. It forms a solid solution series with vauquelinite where arsenic substitutes for phosphorus.

-

Hemihedrite (Pb₁₀Zn(CrO₄)₆(SiO₄)₂(OH)₂): This rare triclinic mineral contains zinc and silicate in its structure and is known for its bright orange to brown crystals.

-

Iranite (Pb₁₀Cu(CrO₄)₆(SiO₄)₂(OH)₂): The copper analogue of hemihedrite, iranite also crystallizes in the triclinic system and has a brownish-orange color.

The following table summarizes the key crystallographic and chemical data for these minerals:

| Mineral | Chemical Formula | Crystal System | Space Group | Key Cations |

| Crocoite | PbCrO₄ | Monoclinic | P2₁/n | Pb |

| Phoenicochroite | Pb₂(CrO₄)O | Monoclinic | C2/m | Pb |

| Vauquelinite | Pb₂Cu(CrO₄)(PO₄)(OH) | Monoclinic | P2₁/n | Pb, Cu |

| Fornacite | Pb₂Cu(CrO₄)(AsO₄)(OH) | Monoclinic | P2₁/c | Pb, Cu |

| Hemihedrite | Pb₁₀Zn(CrO₄)₆(SiO₄)₂(OH)₂ | Triclinic | P1 | Pb, Zn |

| Iranite | Pb₁₀Cu(CrO₄)₆(SiO₄)₂(OH)₂ | Triclinic | P1 | Pb, Cu |

Natural Occurrence and Geological Significance

The presence of this compound minerals in the geological record is a powerful indicator of specific geochemical conditions. Their formation is primarily controlled by the interplay of source rock lithology, redox conditions, and the availability of various cations.

Geological Environments of Formation

This compound minerals are predominantly found in the oxidized zones of hydrothermal ore deposits. The essential ingredients for their formation are:

-

A source of chromium: This is typically from the weathering of ultramafic rocks containing chromite (FeCr₂O₄), the primary ore of chromium.

-

A source of lead and other cations: The weathering of lead-bearing sulfide minerals, such as galena (PbS), provides the necessary lead. Other cations like copper and zinc are derived from the oxidation of their respective sulfide minerals.

-

Oxidizing conditions: A highly oxidizing environment is required to convert trivalent chromium (Cr³⁺) from chromite to the hexavalent state (Cr⁶⁺) to form the this compound anion.

The paragenetic sequence of these minerals can provide valuable information about the evolution of the fluid chemistry in the oxidation zone. For example, the presence of vauquelinite or fornacite indicates the availability of phosphate or arsenate anions, respectively.

Chromite: The Primary Source of Chromium

Chromite (FeCr₂O₄) is an oxide mineral belonging to the spinel group and is the most important ore of chromium. It is commonly found in:

-

Layered mafic intrusions: Large, sheet-like bodies of chromite can form through magmatic segregation in these intrusions, such as the Bushveld Complex in South Africa.

-

Podiform deposits in ophiolites: Irregular, pod-shaped bodies of chromite are found within the mantle sections of ophiolites, which are fragments of oceanic crust and upper mantle thrust onto continental crust.

The chemical composition of chromite, particularly its trace element content, can be used as a petrogenetic indicator to understand the tectonic setting and evolution of the host rocks.

Analytical Methodologies for the Study of this compound Minerals

The accurate identification and characterization of this compound minerals are crucial for their use in geological studies. A combination of analytical techniques is typically employed to determine their crystallographic, chemical, and physical properties.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying crystalline materials and determining their crystal structure.

-

Sample Preparation:

-

Carefully extract a small, representative sample of the mineral.

-

Gently grind the sample to a fine powder (<10 µm) using an agate mortar and pestle to ensure random crystal orientation.

-

Mount the powder on a zero-background sample holder.

-

-

Data Acquisition:

-

Use a powder diffractometer equipped with a Cu Kα X-ray source.

-

Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

Scan a 2θ range appropriate for the mineral being analyzed (e.g., 10-90°).

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to a mineral database (e.g., the ICDD PDF-4+).

-

For detailed structural analysis, perform Rietveld refinement of the powder diffraction data. This allows for the determination of lattice parameters, space group, and atomic positions.

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging of mineral grains and quantitative analysis of their elemental composition.

-

Sample Preparation:

-

Mount the mineral sample on an aluminum stub using carbon tape or epoxy.

-

For non-conductive samples, apply a thin conductive coating (e.g., carbon or gold) to prevent charging under the electron beam.

-

Ensure the sample surface is clean and as flat as possible for quantitative analysis.

-

-

SEM Imaging:

-

Insert the sample into the SEM chamber and evacuate to high vacuum.

-

Use the secondary electron (SE) detector for topographic imaging and the backscattered electron (BSE) detector to visualize compositional variations (heavier elements appear brighter).

-

-

EDS Analysis:

-

Select the area of interest for analysis (a spot, line scan, or area map).

-

Acquire the EDS spectrum for a sufficient time to obtain good signal-to-noise ratio.

-

The EDS software will identify the elements present and can be used to quantify their concentrations. Standard-based quantification is recommended for the highest accuracy.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices, making it an excellent tool for mineral identification.

-

Sample Preparation:

-

No specific sample preparation is usually required. The mineral can be analyzed directly.

-

-

Data Acquisition:

-

Place the sample on the microscope stage of the Raman spectrometer.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Focus the laser on the area of interest.

-

Acquire the Raman spectrum with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the acquired spectrum to a reference database of mineral Raman spectra (e.g., the RRUFF database) for identification.

-

For quantitative analysis of mineral mixtures, a point-counting method can be employed, where a large number of spectra are collected from different points on the sample.

-

Case Studies in this compound Mineralogy

To illustrate the application of this compound mineralogy in geological studies, we will examine two classic localities renowned for their exceptional this compound mineral specimens.

Dundas, Tasmania, Australia

The Dundas mineral field in Tasmania is world-famous for producing the finest specimens of crocoite. The geological setting is a prime example of the conditions required for the formation of this mineral. The area hosts silver-lead ore bodies that are in close proximity to chromium-rich ultramafic rocks (serpentinite). Weathering and oxidation of the lead sulfide (galena) and chromite-bearing serpentinite released lead and chromium into solution. In the highly oxidizing environment of the gossan (the weathered upper portion of an ore deposit), these elements combined to form spectacular crystalline masses of crocoite in cavities and veins. The paragenesis of minerals in the Dundas field, including the presence of other secondary lead minerals like cerussite and anglesite, provides a detailed record of the geochemical evolution of the supergene zone.

Berezovsk Gold Deposit, Ural Mountains, Russia

The Berezovskoye deposit is not only a significant gold deposit but also the type locality for several minerals, including crocoite and phoenicochroite. This historic mining district provided the first described specimens of these this compound minerals. The geological setting consists of gold-bearing quartz veins hosted in a variety of rock types that have been subjected to metasomatism. The formation of the this compound minerals is linked to the oxidation of primary sulfide ores containing lead and the interaction of these fluids with chromium derived from the surrounding rocks. The study of the mineral paragenesis at Berezovsk has been instrumental in understanding the formation of secondary ore minerals in gold deposits.

Visualization of Concepts and Workflows

Geochemical Pathway for Crocoite Formation

Caption: Geochemical pathway for the formation of crocoite.

Analytical Workflow for this compound Mineral Identification

Caption: Integrated analytical workflow for this compound mineral identification.

Conclusion

This compound minerals, while not abundant, are of significant geological importance. Their presence provides a clear indication of oxidizing conditions in the supergene zone of ore deposits and points to the co-occurrence of lead and chromium source rocks. The diversity of this compound minerals reflects the varied geochemical environments in which they form. A multi-technique analytical approach, combining XRD, SEM-EDS, and Raman spectroscopy, is essential for their accurate identification and characterization. The continued study of these minerals will undoubtedly lead to a more nuanced understanding of ore-forming processes and the geochemical cycling of chromium in the Earth's crust.

References

-

Bottrill, R.S. and Baker, W.E. (2008) A Catalogue of The Minerals of Tasmania. Tasmanian Geological Survey Bulletin 73. [Link]

-

Collectors Edge Minerals, Inc. (2012) Red Lead Mine, Dundas Region, Tasmania, Australia. [Link]

-

Crocoite.com. (2018) Adelaide Mine, Dundas, Tasmania. [Link]

-

Mindat.org. (n.d.) Berezovsk deposit, Beryozovsky, Sverdlovsk Oblast, Russia. [Link]

-

Mindat.org. (n.d.) Dundas mineral field, Zeehan mining district, West Coast municipality, Tasmania, Australia. [Link]

-

Grokipedia. (2026) Iranite. [Link]

-

Abdel-Azeem, A. M., & El-Sayed, S. A. (2010). Determination of chromium and trace elements in El-Rubshi chromite from Eastern Desert, Egypt by neutron activation analysis. Applied Radiation and Isotopes, 68(9), 1864–1868. [Link]

-

Wikipedia. (2025) Beryozovskoye deposit. [Link]

-

OzGeology. (2025) Tasmania's Fiery Jewel: The Remarkable Story of Crocoite. [Link]

-

Dörfer, T., et al. (2009). Quantitative mineral analysis using Raman spectroscopy and chemometric techniques. Journal of Raman Spectroscopy, 40(12), 1933-1941. [Link]

-

Forsyth, T. (n.d.) The 'Adelaide' Crocoite Mine, Dundas, Tasmania. Canadian Rockhound. [Link]

-

Stevens, R. E. (1958). Rapid analysis of chromite and chrome ore. U.S. Geological Survey Bulletin, 1084-B, 11-23. [Link]

-

Spirifer Minerals. (2010) Great find of crocoites, Tasmania. [Link]

-

Sazonov, V. N., et al. (2021). Genesis of Precious Metal Mineralization in Intrusions of Ultramafic, Alkaline Rocks and Carbonatites in the North of the Siberian Platform. Minerals, 11(4), 361. [Link]

-

Murzin, V. V., & Malyugin, A. A. (2016). Native gold from the Crocoite pit of the Berezovsky ore field (Middle Urals). Ural Mineralogical School, (23), 116-121. [Link]

Spectroscopic Properties of Different Chromate Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Chromate salts, characterized by the tetrahedral this compound anion (CrO₄²⁻), exhibit a range of distinct spectroscopic properties that are pivotal for their characterization, quantification, and the study of their chemical behavior. This technical guide provides a comprehensive exploration of the spectroscopic features of various this compound salts, including potassium this compound (K₂CrO₄), sodium this compound (Na₂CrO₄), and lead this compound (PbCrO₄). We delve into the theoretical underpinnings of their electronic and vibrational spectra, offering practical, field-proven insights into the application of UV-Visible, Raman, and Infrared spectroscopy. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who encounter these compounds in their work, providing both foundational knowledge and detailed experimental protocols.

Introduction: The Spectroscopic Significance of the this compound Ion

The vibrant yellow to orange color of this compound-containing compounds is a direct manifestation of their electronic structure. The chromium atom in the this compound anion is in a +6 oxidation state with a d⁰ electron configuration.[1] Consequently, the observed color does not arise from d-d electronic transitions, which are common in transition metal complexes. Instead, the intense coloration is due to a highly efficient electronic transition known as a Ligand-to-Metal Charge Transfer (LMCT).[1][2][3] In this process, an electron from a molecular orbital predominantly located on the oxygen ligands is excited to an empty d-orbital of the chromium metal center.[1][2] This guide will explore how this fundamental electronic property, along with the vibrational modes of the this compound ion, gives rise to unique spectroscopic fingerprints across different analytical techniques.

Furthermore, the spectroscopic properties of this compound are highly sensitive to its chemical environment. A classic example is the pH-dependent equilibrium between the yellow this compound ion (CrO₄²⁻) and the orange dithis compound ion (Cr₂O₇²⁻).[4][5][6] This equilibrium, readily monitored by UV-Visible spectrophotometry, underscores the importance of spectroscopy in understanding the speciation and reactivity of this compound in solution.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a cornerstone technique for the analysis of this compound salts, primarily due to the strong LMCT band in the visible region.

Theoretical Basis of Absorption

The absorption of UV and visible light by this compound salts promotes electrons from lower-energy molecular orbitals to higher-energy ones. The energy of this transition corresponds to the wavelength of light absorbed. For the this compound ion, the prominent absorption bands are attributed to LMCT transitions.[2][7][8] The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, are characteristic of the specific this compound salt and its environment (e.g., solvent, pH).[5]

Spectroscopic Data of Common this compound Salts

The UV-Vis absorption characteristics of several common this compound salts are summarized below. It is important to note that these values can be influenced by factors such as pH, solvent, and the presence of other ions.

| This compound Salt | Solvent/State | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Potassium this compound (K₂CrO₄) | 0.05 N KOH | ~274, ~373 | - | [9] |

| Potassium Dithis compound (K₂Cr₂O₇) | 0.001 M Perchloric Acid | 235, 257, 313, 350 | Varies with wavelength | |

| Lead this compound (PbCrO₄) | Solid | Onset ~520 | Not Applicable | [10] |

| Sodium this compound (Na₂CrO₄) | Aqueous | ~370 | - | [11] |

Note: Molar absorptivity values for solid samples are not applicable. The onset wavelength for lead this compound indicates the beginning of significant absorption.

The this compound-Dithis compound Equilibrium: A Spectroscopic Case Study

The equilibrium between this compound and dithis compound is a classic example of how UV-Vis spectroscopy can be used to study chemical equilibria.[4][5] The governing reaction is:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)[4][5]

In alkaline solutions, the equilibrium favors the yellow this compound ion, while in acidic solutions, the orange dithis compound ion predominates.[4][6] This visual color change is mirrored by distinct changes in the UV-Vis absorption spectrum, allowing for the quantitative determination of the concentration of each species in a mixture.[5][12]

Caption: pH-dependent equilibrium between this compound and dithis compound ions.

Vibrational Spectroscopy: Unveiling Molecular Structure

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations of the this compound ion. These techniques are highly sensitive to the local symmetry and bonding within the CrO₄²⁻ tetrahedron.

Theoretical Framework

The this compound ion, with its tetrahedral (Td) symmetry, has four fundamental vibrational modes. According to group theory, these modes are classified as:

-

ν₁(A₁): Symmetric stretch - Raman active (strong)

-

ν₂(E): Symmetric bend - Raman active (weak)

-